1-Methyl-6-methylsulfanylpyridine-2-thione
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Overview
Description
- It consists of 39 amino acids and shares structural similarities with the human hormone glucagon-like peptide-1 (GLP-1) .
- Exenatide helps regulate blood sugar levels by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying .
Exenatide: (also known by its brand names and ) is a synthetic analog of , a peptide found in the saliva of the Gila monster lizard ().
Preparation Methods
- Exenatide is chemically synthesized using solid-phase peptide synthesis (SPPS).
- The peptide is assembled sequentially by coupling protected amino acids on a solid support.
- Key steps include deprotection, coupling, and purification.
- Industrial production involves large-scale SPPS, followed by purification and lyophilization to obtain the final product.
Chemical Reactions Analysis
- Exenatide undergoes various chemical reactions:
Oxidation: His and Trp residues are susceptible to oxidation.
Hydrolysis: Asp-containing peptide bonds are more prone to hydrolysis.
Epimerization: All amino acid residues except Gly can undergo racemization under alkaline conditions.
- Common reagents include protecting groups, coupling agents, and scavengers.
- Major products include the intact exenatide peptide and its degradation products.
Scientific Research Applications
Medicine: Exenatide is used to improve blood sugar control in adults with type 2 diabetes.
Research: It has applications in obesity studies, cardiovascular research, and neuroprotection.
Industry: Exenatide is used in the development of GLP-1 receptor agonists for diabetes treatment.
Mechanism of Action
- Exenatide activates the GLP-1 receptor, leading to:
- Increased insulin secretion from pancreatic beta cells.
- Suppression of glucagon release.
- Slowed gastric emptying.
- Enhanced satiety and weight loss.
Comparison with Similar Compounds
- Exenatide’s uniqueness lies in its origin (derived from Gila monster saliva) and its specific GLP-1 receptor binding properties.
- Similar compounds include other GLP-1 receptor agonists like liraglutide and dulaglutide .
Properties
CAS No. |
120650-44-4 |
---|---|
Molecular Formula |
C7H9NS2 |
Molecular Weight |
171.3 g/mol |
IUPAC Name |
1-methyl-6-methylsulfanylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-8-6(9)4-3-5-7(8)10-2/h3-5H,1-2H3 |
InChI Key |
APAHSKZXLGWUTC-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C=CC=C1SC |
Canonical SMILES |
CN1C(=S)C=CC=C1SC |
Synonyms |
2(1H)-Pyridinethione, 1-methyl-6-(methylthio)- |
Origin of Product |
United States |
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